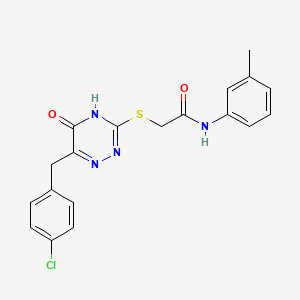
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide" belongs to a class of substances known for their intricate synthesis processes and potential for various applications in chemistry and pharmacology. Studies on similar compounds focus on their synthesis, structural analysis, and the exploration of their chemical and physical properties.
Synthesis Analysis
The synthesis of compounds within this category typically involves multi-step chemical reactions, starting with the formation of a core structure followed by functionalization through various chemical reactions. For instance, a related compound was synthesized by reacting a specific precursor with 2-(2,4-dichlorophenoxy)acetyl chloride, highlighting the complexity and precision required in synthesizing such molecules (Xue et al., 2008).
Molecular Structure Analysis
X-ray diffraction analysis is commonly used to determine the molecular structure of these compounds, providing insights into their crystal systems, space groups, and molecular geometry. The detailed structural analysis enables a deeper understanding of the compound's chemical behavior and reactivity (Xue et al., 2008).
Chemical Reactions and Properties
Compounds such as "2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide" participate in various chemical reactions, including hydrogen bonding and π-interactions, which significantly influence their chemical stability and reactivity. These interactions also play a crucial role in the compound's ability to form crystal structures and engage in biological interactions (Xue et al., 2008).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystallinity, are critical for understanding the compound's behavior in different environments and potential applications. These properties are influenced by the compound's molecular structure and intermolecular forces.
Chemical Properties Analysis
The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are essential for exploring the compound's applications in synthesis and medicinal chemistry. Studies on related compounds demonstrate a range of reactions that these molecules can undergo, including aminolysis and alkylation, to yield novel compounds with potential biological activities (Berest et al., 2011).
科学的研究の応用
Molecular Design and Pharmacological Potential
Discovery of Clinical Candidates
A related compound was identified as a potent inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT)-1, exhibiting significant selectivity and improved pharmacokinetic properties. This discovery underscores the compound's potential in treating diseases associated with ACAT-1 overexpression, highlighting its therapeutic relevance (Shibuya et al., 2018).
Heterocyclic Compound Synthesis
Synthesis of 1,2,4-Triazine Derivatives
Research into 1,2,4-triazine derivatives has led to the synthesis of compounds with significant biological activity. These compounds' synthesis showcases the versatility of triazine-based compounds in creating bioactive molecules, suggesting a pathway for synthesizing related compounds for diverse scientific applications (El‐Barbary et al., 2005).
Anticancer and Antibacterial Properties
Evaluation of Antitumor Activities
Certain nitrogen heterocycles have been evaluated for their antioxidant and antitumor activities, indicating the potential of compounds within this class to serve as leads in developing new anticancer drugs. This demonstrates the relevance of such compounds in oncological research (El-Moneim et al., 2011).
Antimicrobial and Antitumor Agents
The synthesis of fused 1,2,4-triazines as potential antimicrobial and antitumor agents further illustrates the compound class's capacity to contribute to the development of new therapeutic agents, supporting the scientific exploration of related compounds for medical applications (Abd El-Moneim et al., 2015).
特性
IUPAC Name |
2-[[6-[(4-chlorophenyl)methyl]-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-3-2-4-15(9-12)21-17(25)11-27-19-22-18(26)16(23-24-19)10-13-5-7-14(20)8-6-13/h2-9H,10-11H2,1H3,(H,21,25)(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULGKRDCOGHLLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C(C(=O)N2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(4-chlorobenzyl)-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio)-N-(m-tolyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


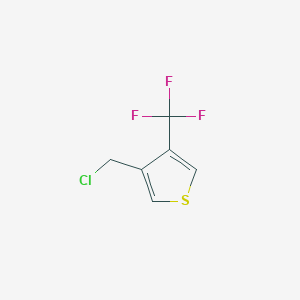
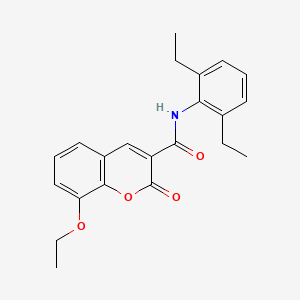


![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-4-ethoxybenzamide](/img/structure/B2498237.png)
![methyl 4-({[4-amino-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzenecarboxylate](/img/structure/B2498240.png)
![4-[(4-Chlorophenoxy)methyl]benzohydrazide](/img/structure/B2498242.png)
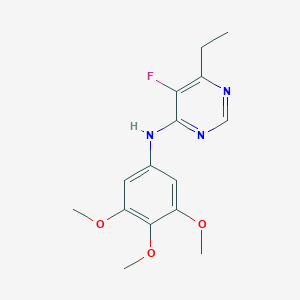
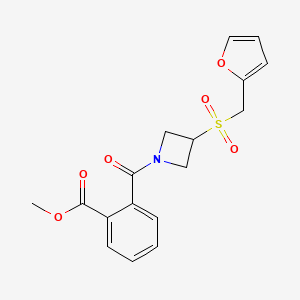
![[1-(2-Bromoethoxy)propyl]benzene](/img/structure/B2498246.png)
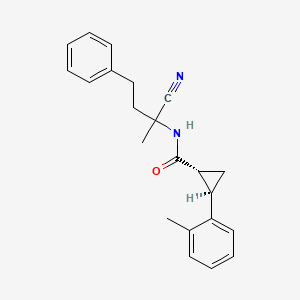

![6-(tert-butyl)-4-((3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B2498251.png)